molecular formula C9H13NO B3045732 4-Amino-3-ethyl-5-methylphenol CAS No. 112730-54-8

4-Amino-3-ethyl-5-methylphenol

Cat. No.: B3045732
CAS No.: 112730-54-8
M. Wt: 151.21 g/mol
InChI Key: PNPYYSANMRPVKP-UHFFFAOYSA-N
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Description

4-Amino-3-ethyl-5-methylphenol is an organic compound belonging to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound has an amino group (-NH2), an ethyl group (-C2H5), and a methyl group (-CH3) attached to the benzene ring, making it a substituted phenol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-ethyl-5-methylphenol can be achieved through several methods, including nucleophilic aromatic substitution and reduction reactions. One common method involves the nitration of 3-ethyl-5-methylphenol to introduce a nitro group, followed by reduction to convert the nitro group to an amino group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes. These processes are optimized for yield and purity, often using catalysts and controlled reaction conditions to ensure efficient conversion.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-ethyl-5-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

4-Amino-3-ethyl-5-methylphenol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Amino-3-ethyl-5-methylphenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can act as an antioxidant, preventing oxidative damage to cells and tissues. The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-amino-3-ethyl-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-3-7-5-8(11)4-6(2)9(7)10/h4-5,11H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPYYSANMRPVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC(=C1)O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40633432
Record name 4-Amino-3-ethyl-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112730-54-8
Record name 4-Amino-3-ethyl-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

88.7 g (537.6 mmol) of the 3-ethyl-4-nitroso-5-methylphenol prepared in stage 1 are catalytically hydrogenated in 1 liter of tetrahydrofuran (THF) with molecular hydrogen under 5 bar at 20°-25° C. 10 g of 5% palladium on active charcoal (Pd-C) are used as catalyst. The hydrogen uptake is 77% of theory. The catalyst is filtered off, the filtrate is evaporated and the residue is recrystallised from methanol. Yield 51.2 g (63.2% of theory); melting point 167°-170° C.
Quantity
88.7 g
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reactant
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molecular hydrogen
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1 L
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10 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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